Cas no 2377032-44-3 (Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate)

Lithium 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a lithium salt derivative of a functionalized triazolopyrimidine compound. Its structure combines a triazole and pyrimidine ring system, offering potential utility in coordination chemistry and materials science. The lithium counterion enhances solubility in polar aprotic solvents, facilitating its use in synthetic applications. The ethyl and methyl substituents contribute to steric and electronic modulation, which may influence reactivity or binding properties. This compound could serve as a precursor for further functionalization or as a ligand in metal-organic frameworks (MOFs). Its stability under inert conditions makes it suitable for controlled reactions in specialized organic or organometallic synthesis.
Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate structure
2377032-44-3 structure
商品名:Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
CAS番号:2377032-44-3
MF:C9H9LiN4O2
メガワット:212.134361028671
CID:6443419
PubChem ID:145913719

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
    • EN300-7456557
    • 2377032-44-3
    • Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
    • インチ: 1S/C9H10N4O2.Li/c1-3-7-11-9-10-5(2)4-6(8(14)15)13(9)12-7;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1
    • InChIKey: RPUNCPGBJCFALM-UHFFFAOYSA-M
    • ほほえんだ: [O-]C(C1=CC(C)=NC2=NC(CC)=NN21)=O.[Li+]

計算された属性

  • せいみつぶんしりょう: 212.08855398g/mol
  • どういたいしつりょう: 212.08855398g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.2Ų

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7456557-0.25g
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95.0%
0.25g
$503.0 2025-03-11
Enamine
EN300-7456557-5.0g
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95.0%
5.0g
$2940.0 2025-03-11
1PlusChem
1P0286KC-1g
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95%
1g
$1316.00 2024-05-23
Aaron
AR0286SO-5g
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95%
5g
$4068.00 2023-12-15
1PlusChem
1P0286KC-2.5g
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95%
2.5g
$2519.00 2023-12-18
Aaron
AR0286SO-250mg
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95%
250mg
$717.00 2025-02-15
Enamine
EN300-7456557-0.1g
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95.0%
0.1g
$352.0 2025-03-11
Enamine
EN300-7456557-0.5g
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95.0%
0.5g
$791.0 2025-03-11
1PlusChem
1P0286KC-50mg
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95%
50mg
$342.00 2024-05-23
1PlusChem
1P0286KC-500mg
lithium(1+) ion 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
2377032-44-3 95%
500mg
$1040.00 2024-05-23

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate 関連文献

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylateに関する追加情報

Compound Introduction: Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 2377032-44-3)

Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2377032-44-3, represents a promising candidate for further exploration due to its structural complexity and potential biological activities. The molecular framework of this compound integrates multiple functional groups, including a lithium moiety, an ethyl group, a methyl group, and a triazolopyrimidine core, which collectively contribute to its distinct chemical and pharmacological properties.

The central scaffold of Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is characterized by a fused triazolopyrimidine ring system. This particular arrangement of nitrogen and carbon atoms is known to exhibit significant interactions with biological targets, making it a valuable scaffold for drug discovery. The presence of the lithium atom in the molecule adds an additional layer of complexity, as lithium ions are well-documented for their therapeutic effects in various neurological and psychiatric disorders. The ethyl and methyl substituents further modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity towards specific biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies have indicated that the triazolopyrimidine core of Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate can effectively interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are implicated in various diseases ranging from cancer to inflammatory disorders.

The pharmaceutical industry has been increasingly interested in developing small-molecule inhibitors targeting these kinases and phosphodiesterases due to their therapeutic potential. The unique structural features of Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate make it an attractive candidate for further optimization as a lead compound. Researchers have been exploring various synthetic strategies to modify the substituents on the triazolopyrimidine ring system to enhance its pharmacological properties. These modifications aim to improve solubility, bioavailability, and target specificity while maintaining or enhancing the observed biological activity.

In addition to its potential as an inhibitor of kinases and phosphodiesterases, Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has also been investigated for its possible role in modulating neurological functions. The lithium component of the molecule is particularly noteworthy in this context. Lithium salts have long been used in the treatment of bipolar disorder due to their ability to stabilize mood swings. While the exact mechanism by which lithium exerts its therapeutic effects remains under investigation, it is believed to involve modulation of neurotransmitter systems such as serotonin and dopamine.

The ethyl and methyl groups in Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate may contribute to its ability to interact with these neurotransmitter systems by influencing the pharmacokinetic properties of the compound. For example, these substituents can affect solubility and metabolic stability, which are critical factors determining the compound's efficacy and safety profile. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications.

Recent experimental studies have provided valuable insights into the biological activity of Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate. In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against several kinases relevant to cancer progression. The triazolopyrimidine core appears to be a key pharmacophore responsible for this activity by forming specific interactions with the active sites of these kinases. Additionally, preliminary cell-based assays suggest that this compound may induce apoptosis in cancer cell lines without causing significant toxicity in normal cells.

The observed selectivity between cancer cells and normal cells is particularly encouraging from a therapeutic perspective. It suggests that Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate may serve as a basis for developing new anticancer agents with improved safety profiles compared to existing treatments. Further preclinical studies are warranted to validate these findings and explore potential clinical applications.

The synthesis of Lithium;2-ethyl-5-methyl-[1,2,4]triazolo[1a]-pyrimidine 7-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a substituted triazole intermediate followed by cyclization with a pyrimidine derivative. The introduction of the lithium moiety at the final stage is critical for achieving the desired pharmacological properties.

Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to facilitate key steps in the synthesis process. These techniques not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity during molecular construction. The use of such methodologies ensures that impurities are minimized and that the final product meets stringent pharmaceutical standards.

The development of novel pharmaceutical compounds often involves rigorous testing to assess their safety and efficacy before they can be considered for clinical use. Lithium;2a - ethyl - 51 methyl - [12a ] tri azo lo py rimid ine - 7 - carbox ylate is no exception . Preclinical studies have focused on evaluating its toxicity profile across different organ systems , as well as determining optimal dosing regimens . These studies are essential for identifying any potential adverse effects associated with long-term use , which could impact patient safety if not properly addressed.

In conclusion , Lithium ; 21 ethyl - 51 methyl - [12a ] tri azo lo py rimid ine - 7 - carbox ylate ( CAS No . 2377032443 ) represents an exciting opportunity for further exploration in pharmaceutical research . Its unique molecular structure , combined with promising preliminary data on biological activity , makes it a compelling candidate for development into new therapeutic agents . Continued research into its synthesis , pharmacology , toxicology , and potential clinical applications will be crucial in realizing its full potential as a valuable contribution to medicine .

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